molecular formula C31H39N3O4 B611468 Trazpiroben CAS No. 1352993-39-5

Trazpiroben

カタログ番号 B611468
CAS番号: 1352993-39-5
分子量: 517.67
InChIキー: BDXJYAAYLZTLEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trazpiroben, also known as TAK-906, is a dopamine antagonist drug . It was under development for the treatment of gastroparesis . It acts as a peripherally selective dopamine D2 and D3 receptor antagonist . The drug has been found to strongly increase prolactin levels in humans, similarly to other peripherally selective D2 receptor antagonists like domperidone .


Molecular Structure Analysis

Trazpiroben has the molecular formula C31H39N3O4 . It has a molar mass of 517.670 g·mol−1 . The IUPAC name for Trazpiroben is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid .


Physical And Chemical Properties Analysis

Trazpiroben is zwitterionic in its neutral form and demonstrates limited CNS penetration . It also acts as a substrate for the efflux transporter P-glycoprotein (P-gp) .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Trazpiroben, known as TAK-906, is primarily studied for its role as a dopamine D2/D3 receptor antagonist, showing promise in treating conditions like chronic gastroparesis. A Phase I study highlighted its safety and tolerability, revealing rapid absorption and elimination, and significant increases in serum prolactin, indicating effective receptor target engagement (Yamaguchi et al., 2021). Another study affirmed its status as a substrate of organic anion transporting polypeptides (OATPs) 1B1 and 1B3, implying that co-administration with OATP1B1/1B3 inhibitors is not recommended due to significant increases in trazpiroben's pharmacokinetic parameters (Mukker et al., 2022).

Drug Interaction Potential

Trazpiroben's potential as a perpetrator or victim of drug-drug interactions was evaluated, noting its primary metabolism via non-CYP pathways and secondary metabolism through CYP3A4 and CYP2C8. It's neither a significant inhibitor nor an inducer of major CYP enzymes, presenting a low potential for enzyme-mediated drug-drug interactions. However, it's noted as a substrate of P-glycoprotein (P-gp) and OATP1B1/1B3, implying a potential to act as a victim of OATP1B1/1B3 mediated interactions (Nishihara et al., 2021).

Safety Evaluations

The safety of trazpiroben was evaluated in non-clinical studies focusing on its effects on the central nervous system, pulmonary system, and cardiovascular system. The studies demonstrated no clinically meaningful effects at any administered dose, suggesting a favorable safety profile. Notably, trazpiroben caused dose-dependent decreased locomotion and transient decreases in systolic and pulse pressure, with compensatory increases in heart rate at higher doses. The overall findings indicate limited central nervous system effects and a favorable cardiac safety profile (Kreckler et al., 2022).

Clinical Trial Insights

Trazpiroben demonstrated favorable tolerability and safety profiles in Phase 1 trials, with rapid absorption and elimination characteristics. Its efficacy in engaging D2/D3 receptors was confirmed through serum prolactin level increases. The trials support further development of trazpiroben for gastroparesis treatment, showing no clinically meaningful cardiovascular adverse effects across a range of doses (Whiting et al., 2021).

Safety And Hazards

Trazpiroben was found to be well tolerated in healthy participants, and no clinically meaningful cardiovascular adverse effects were observed across the whole dose range . Preclinical studies in rat and dog have shown Trazpiroben to have minimal brain penetration and low affinity for the human ether-à-go-go-related gene (hERG) potassium channel , thereby reducing the risk of the CNS and cardiovascular adverse effects seen with other dopamine D2/D3 receptor antagonists .

特性

IUPAC Name

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJYAAYLZTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trazpiroben

CAS RN

1352993-39-5
Record name Trazpiroben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRAZPIROBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trazpiroben
Reactant of Route 2
Trazpiroben
Reactant of Route 3
Reactant of Route 3
Trazpiroben
Reactant of Route 4
Trazpiroben
Reactant of Route 5
Trazpiroben
Reactant of Route 6
Reactant of Route 6
Trazpiroben

Citations

For This Compound
10
Citations
RL Whiting, B Darpo, C Chen… - Clinical …, 2021 - Wiley Online Library
… of trazpiroben 10 mg vs 16.1 ng/mL with placebo). Therapeutically relevant single and multiple doses of trazpiroben … These data support the further development of trazpiroben for the …
Number of citations: 11 accp1.onlinelibrary.wiley.com
B Kuo, C Scimia, G Dukes, W Zhang… - Alimentary …, 2021 - Wiley Online Library
… with trazpiroben or metoclopramide (P > 0.05), although benefits in volume‐to‐fullness were seen at trazpiroben 5 mg (P … were observed with trazpiroben 25 mg vs placebo (P = 0.182). …
Number of citations: 16 onlinelibrary.wiley.com
T Yamaguchi, K Kudou, H Okamoto… - Clinical …, 2022 - Wiley Online Library
… Serum prolactin increased with trazpiroben treatment (mean maximum serum concentration … ethnic populations in trazpiroben disposition and safety profile. Trazpiroben may represent a …
Number of citations: 1 accp1.onlinelibrary.wiley.com
RL Whiting, A Choppin, G Luehr, JR Jasper - Journal of Pharmacology and …, 2021 - ASPET
… Oral trazpiroben (1, 10, and 30 mg/kg) did not affect rat rotarod performance, suggesting low brain penetration. Trazpiroben … Trazpiroben weakly inhibited the hERG channel current (…
Number of citations: 6 jpet.aspetjournals.org
C Chen, W Zhang, M Bari, C Almansa… - Clinical …, 2021 - Taylor & Francis
… On day 1, period 1 (days 1–3), participants received a single oral dose of trazpiroben 25 mg… dose of trazpiroben 25 mg post itraconazole on day 4. Trazpiroben pharmacokinetics were …
Number of citations: 4 www.tandfonline.com
J Tack, R McCallum, B Kuo, SY Huh… - …, 2023 - Wiley Online Library
… This study assessed trazpiroben efficacy, safety, and tolerability in adults with … trazpiroben and placebo in treating gastroparesis, based on the primary endpoint analysis. Trazpiroben …
Number of citations: 3 onlinelibrary.wiley.com
M Nishihara, D Ramsden, SK Balani - Xenobiotica, 2021 - Taylor & Francis
… trazpiroben, identification of enzymes involved in its metabolism is essential. In this study, the DDI potential of trazpiroben … Incubation reactions of [ 14 C]trazpiroben/trazpiroben with stop …
Number of citations: 6 www.tandfonline.com
L Kreckler, M Osinski, S Williams… - Journal of Experimental …, 2022 - Taylor & Francis
… Our results suggest that trazpiroben has limited central nervous system effects and a … day (Group 4) of trazpiroben at a dose volume of 10 mL/kg. The doses of trazpiroben chosen for this …
Number of citations: 1 www.tandfonline.com
JK Mukker, G Dukes, M Tolkoff, L Wang… - Clinical and …, 2022 - Wiley Online Library
… (C max ) of plasma trazpiroben were higher in participants receiving … trazpiroben was confirmed as a substrate of OATP1B1/1B3, and therefore co‐administration of trazpiroben …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
J Kaur Mukker, G Dukes, L Wang, S Huh… - Clinical and …, 2022 - Wiley Online Library
… ) values were generally similar when trazpiroben was administered alone versus alongside … esomeprazole had minimal effect on trazpiroben elimination. Trazpiroben was well‐tolerated …
Number of citations: 1 ascpt.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。